molecular formula C16H23NO B140241 1,6-Dehydro Tramadol CAS No. 192384-41-1

1,6-Dehydro Tramadol

Cat. No.: B140241
CAS No.: 192384-41-1
M. Wt: 245.36 g/mol
InChI Key: NLNQAKPOVVMNEG-UHFFFAOYSA-N
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Description

1,6-Dehydro Tramadol, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Mechanisms of Action

Tramadol is a centrally acting analgesic, structurally related to codeine and morphine, known for its dual mechanism of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual action contributes to its effectiveness in managing pain by enhancing inhibitory effects on pain transmission in the spinal cord. The analgesic potency of tramadol is about 10% of that of morphine following parenteral administration, offering a favorable option for postoperative pain relief and chronic pain management of both malignant and nonmalignant origins without the severe side effects commonly associated with strong opioids (Grond & Sablotzki, 2004).

Pharmacological Applications in Depression and Anxiety

Beyond its analgesic use, tramadol's impact on the serotonin and norepinephrine systems has prompted research into its antidepressant and anxiolytic potentials. A study exploring tramadol's effect in the rat forced swimming test (FST) indicated that it possesses antidepressant-like effects, which are partly mediated by the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway. This finding supports tramadol's potential application in treating depressive disorders, highlighting its ability to influence mood-regulating neurotransmitter systems (Jessé et al., 2008).

Neuroprotective Effects and Pain Management

Tramadol's neuroprotective effects have been investigated in the context of ischemia-reperfusion injury in rat models. A study assessing tramadol's impact on skeletal muscle ischemia-reperfusion injury demonstrated its potential in mitigating metabolic injuries in the skeletal muscle, suggesting tramadol's broader therapeutic applications beyond pain management, including conditions involving ischemic injuries (Takhtfooladi et al., 2014).

Environmental Impact and Ecotoxicology

Research has also extended to the environmental presence of tramadol and its ecotoxicological impacts. Tramadol detected in aquatic environments has been shown to affect the behavior of native European fish, indicating the broader ecological consequences of pharmaceutical pollutants. This line of investigation is crucial for understanding how widespread use of medications like tramadol can impact aquatic life and ecosystems, further informing environmental safety and pharmaceutical disposal practices (Santos et al., 2021).

Mechanism of Action

Target of Action

1,6-Dehydro Tramadol, like its parent compound Tramadol, primarily targets the mu-opioid receptors (μORs) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

This compound acts as a selective agonist of mu receptors . It also inhibits the reuptake of serotonin and norepinephrine , enhancing inhibitory effects on pain transmission in the spinal cord . This dual mechanism of action contributes to its analgesic effect .

Biochemical Pathways

The compound affects the opioidergic pathway by activating the mu-opioid receptors . It also influences the serotonergic and noradrenergic pathways by inhibiting the reuptake of serotonin and norepinephrine . These actions can lead to downstream effects such as pain relief.

Pharmacokinetics

The pharmacokinetics of this compound is likely similar to that of Tramadol. Tramadol is rapidly and almost completely absorbed after oral administration . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .

Result of Action

The activation of mu-opioid receptors and the inhibition of serotonin and norepinephrine reuptake result in analgesic effects , reducing the perception of pain . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances or drugs in the body can affect its metabolism and efficacy . Furthermore, genetic factors such as polymorphisms in the genes encoding for the enzymes that metabolize Tramadol can influence its action .

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQAKPOVVMNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192384-41-1
Record name 1,6-Dehydro tramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-DEHYDRO TRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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